molecular formula C18H14BrNO3 B1271711 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid CAS No. 438531-52-3

6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B1271711
M. Wt: 372.2 g/mol
InChI Key: FCTLWADVTIXXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The quinoline core structure is a common motif in compounds with potential therapeutic properties, and the introduction of bromine atoms can significantly alter the chemical and biological characteristics of these molecules .

Synthesis Analysis

The synthesis of brominated quinoline derivatives can be achieved through various methods. For instance, the treatment of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with bromine in aqueous acetic acid solution can lead to brominated products, as demonstrated in the synthesis of related compounds . Additionally, the synthesis of 5-methoxyindole-3-carboxylic acids with bromine in the 6-position followed by decarboxylation in quinoline provides a pathway to brominated indoles, which are structurally related to the quinoline derivatives of interest . Furthermore, a domino process starting from arylmethyl azides has been described for the synthesis of quinoline-3-carboxylic acid ethyl esters, which could potentially be adapted for the synthesis of 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of brominated quinoline derivatives can be studied using various spectroscopic and computational methods. For example, the molecular structure, vibrational frequencies, and electronic properties of a similar compound, 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid, have been investigated using FT-IR, FT-Raman, NBO analysis, and molecular docking studies . These techniques can provide insights into the stability, charge transfer, and potential biological interactions of the molecule.

Chemical Reactions Analysis

Brominated quinoline derivatives can participate in a variety of chemical reactions. The presence of a bromine atom can facilitate further functionalization through nucleophilic substitution reactions. For example, the synthesis of fluorescent derivatives for high-performance liquid chromatography (HPLC) analysis has been reported using brominated quinoline compounds as reagents . Additionally, the bromomethyl group in such compounds can be used in Williamson ether synthesis to produce diethers, as shown in related studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid would likely include high reactivity due to the presence of the bromine atom, which can be leveraged in various synthetic applications. The compound's fluorescence properties could also be of interest, as related quinoline derivatives have been shown to exhibit strong fluorescence in a wide pH range, making them suitable for use as fluorescent labeling reagents . The stability of the molecule under various conditions, such as exposure to light and heat, would be an important factor for its practical applications .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Activity of Brominated Compounds : A study by Ukrainets et al. (2013) demonstrated the synthesis of brominated quinoline derivatives, highlighting their increased diuretic activity compared to non-brominated analogs. This suggests potential applications in the development of diuretic agents (Ukrainets, Golik, & Chernenok, 2013).

  • Derivatives as Antimicrobial and Antimalarial Agents : Research by Parthasaradhi et al. (2015) on 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives showed antimicrobial and antimalarial activities. This indicates their potential in developing treatments for infectious diseases (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

  • Synthesis of Fluorescent Quinoline Derivatives : Padalkar and Sekar (2014) synthesized quinoline derivatives with benzimidazole and benzothiazole moieties, which exhibited interesting photophysical behaviors like dual emissions and large Stokes shifts. These compounds could have applications in fluorescence-based bioimaging and sensing technologies (Padalkar & Sekar, 2014).

Chemical Synthesis and Properties

  • Bromination of Ethyl Quinoline Carboxylate : A study by Ukrainets et al. (2013) on the bromination of ethyl 7-hydroxy-quinoline-6-carboxylate resulted in compounds with potential applications in organic synthesis and chemical research (Ukrainets, Golik, Chernenok, Shishkina, & Parshikov, 2013).

  • Microwave-Assisted Synthesis of Anilides : Bobál et al. (2012) developed a microwave-assisted method for synthesizing substituted anilides of quinoline-2-carboxylic acid, demonstrating an efficient approach for producing such compounds (Bobál, Sujan, Otevrel, Imramovský, Padělková, & Jampílek, 2012).

  • Synthesis in Ionic Liquid : Liu Chang-chun (2010) investigated the synthesis of 6-hydroxy-1H-quinolin-2-one in ionic liquid, a method that offers advantages in yield, simplicity, and environmental friendliness. This process has potential applications in green chemistry and pharmaceutical synthesis (Liu Chang-chun, 2010).

Safety And Hazards

As with all chemicals, “6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid” should be handled with care. It is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information was not found in my web search.

properties

IUPAC Name

6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-2-23-17-6-4-3-5-12(17)16-10-14(18(21)22)13-9-11(19)7-8-15(13)20-16/h3-10H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTLWADVTIXXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366776
Record name 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid

CAS RN

438531-52-3
Record name 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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